molecular formula C11H16BrN3 B1286020 1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine CAS No. 885267-44-7

1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine

Cat. No.: B1286020
CAS No.: 885267-44-7
M. Wt: 270.17 g/mol
InChI Key: NHSUNJSCCDVYLK-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine is a heterocyclic compound featuring a pyridine ring substituted with bromine at position 5 and a methyl group at position 3, linked to a 4-methylpiperazine moiety. The compound can be synthesized via Buchwald–Hartwig amination, as demonstrated for related methylpiperazine derivatives , and is available commercially with high purity (98%) .

Properties

IUPAC Name

1-(5-bromo-3-methylpyridin-2-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-9-7-10(12)8-13-11(9)15-5-3-14(2)4-6-15/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSUNJSCCDVYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585988
Record name 1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885267-44-7
Record name 1-(5-Bromo-3-methyl-2-pyridinyl)-4-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885267-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. In this process, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst to form the desired pyridine derivative . The reaction typically occurs under mild conditions, with moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki cross-coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound’s biological and physicochemical properties are influenced by substituent positioning on the pyridine ring and the piperazine moiety. Below is a comparative analysis of key analogs:

Table 1: Structural Analogs and Substituent Variations
Compound Name Pyridine Substituents Piperazine Substituents Molecular Weight Key References
1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine 5-Bromo, 3-methyl 4-methyl 284.17 (calc.)
1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine 5-Bromo, 6-methyl 4-methyl 284.17 (calc.)
1-(3-Bromo-5-methylphenyl)-4-methylpiperazine Phenyl: 3-bromo, 5-methyl 4-methyl 269.06
1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine 5-Bromo, 6-chloro, 4-CF₃ Unsubstituted 353.57
1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine 5-Bromo, 6-methyl 4-cyclopropylmethyl 310.23

Key Observations :

  • Positional Isomerism : The 5-bromo-3-methylpyridin-2-yl analog (target) differs from the 5-bromo-6-methylpyridin-2-yl isomer () in methyl group placement, which may alter steric hindrance and electronic effects, impacting receptor binding .

Pharmacological Activities

Key Insights :

  • Immunomodulatory effects observed in β-CD complexes () highlight the role of formulation in enhancing bioavailability and efficacy.
Table 3: Physicochemical Comparisons
Compound Name Solubility/Stability Safety Data (if available) References
This compound Likely low aqueous solubility No direct data; handle as toxic
1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine Soluble in organic solvents Stable at RT
1-(5-Bromo-6-chloro-4-CF₃-pyridin-2-yl)piperazine High lipophilicity (CF₃ group) No data

Safety Notes:

  • Analogous bromopyridine derivatives (e.g., ) require precautions against inhalation and skin contact due to toxicity risks .

Biological Activity

1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine is a compound of interest in medicinal chemistry due to its unique structural features, which include a brominated pyridine moiety and a piperazine ring. This combination potentially enhances its biological activity by allowing interactions with various biological targets, including receptors and enzymes. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C11H14BrN3, with a molecular weight of approximately 270.13 g/mol. The presence of the bromine atom at the 5-position of the pyridine ring contributes to its chemical reactivity and biological activity.

The biological activity of this compound is believed to be mediated through its interaction with specific receptors and enzymes. Its mechanism may involve:

  • Receptor Modulation : The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Enzyme Interaction : It may inhibit or activate enzymes involved in critical biochemical pathways, which can lead to therapeutic effects in various diseases.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit potential antimicrobial activity. For instance, studies on structurally similar compounds have shown effectiveness against drug-resistant bacterial strains such as Salmonella Typhi, highlighting the importance of further exploration into the antibacterial properties of this compound .

Anti-inflammatory and Anticancer Potential

The compound has been suggested to possess anti-inflammatory and anticancer properties. Its structural features allow it to interact with pathways involved in inflammation and cancer cell proliferation. For example, compounds with similar structures have shown significant inhibitory effects on cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Case Study 1: Inhibition of Biofilm Formation

A study investigated the compound's ability to inhibit biofilm formation in bacterial cultures. Results indicated that it could disrupt biofilm integrity, suggesting potential applications in treating infections associated with biofilm formation.

Case Study 2: Synthesis and Biological Evaluation

In another study, researchers synthesized novel derivatives based on this compound and evaluated their biological activities. One derivative demonstrated a significant percentage lysis value (41.32%) against clot formation in human blood, indicating potential use in thrombolytic therapy.

Summary of Biological Activities

Activity Description
Antimicrobial Effective against drug-resistant strains; further studies needed for confirmation .
Anti-inflammatory Potential to modulate inflammatory pathways; needs more research for validation.
Anticancer Inhibitory effects on cancer cell lines; favorable selectivity observed .
Biofilm Inhibition Disruption of bacterial biofilms; promising for infection control strategies.

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